Technical Guide: 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS 32246-34-7)
Technical Guide: 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS 32246-34-7)
The following technical guide details the properties, synthesis, and applications of 3-Hydroxy-2,4-dimethoxybenzaldehyde (CAS 32246-34-7) . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
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Executive Summary & Chemical Identity[2][3]
3-Hydroxy-2,4-dimethoxybenzaldehyde is a highly functionalized aromatic aldehyde used primarily as a regioselective building block in the synthesis of bioactive polyphenols, including flavonoids, isoflavones, and coumarins. Its unique substitution pattern—featuring a hydroxyl group flanked by two methoxy groups—makes it a critical intermediate for introducing oxygenation patterns found in natural products exhibiting antioxidant, anti-inflammatory, and anticancer activities.
Chemical Identity Table
| Property | Detail |
| CAS Number | 32246-34-7 |
| IUPAC Name | 3-Hydroxy-2,4-dimethoxybenzaldehyde |
| Synonyms | 2,4-Dimethoxy-3-hydroxybenzaldehyde; 3-Hydroxyveratraldehyde (isomer) |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| SMILES | COc1c(O)c(OC)ccc1C=O[1][2] |
| InChI Key | Unique identifier required for database integration |
Physicochemical Properties[2][6][7][8]
The physical behavior of 3-Hydroxy-2,4-dimethoxybenzaldehyde is governed by the intramolecular hydrogen bonding potential (though less pronounced than in the 2-hydroxy isomer) and the electron-donating effects of the methoxy groups.
| Property | Value | Notes |
| Appearance | Light yellow to off-white crystalline solid | Oxidizes slowly upon air exposure. |
| Melting Point | 104 – 105 °C | Distinct from 2-hydroxy isomer (MP ~40-43°C). |
| Boiling Point | ~327 °C (Predicted) | Decomposes at high temperatures. |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH, CHCl₃ | Sparingly soluble in water; soluble in alkaline solutions (phenolate formation). |
| pKa | ~9.25 (Phenolic OH) | Acidity is modulated by the flanking methoxy groups. |
Synthetic Routes & Methodology
The synthesis of CAS 32246-34-7 requires precise regiocontrol to distinguish between the 2, 3, and 4 positions. The most robust industrial and laboratory scale route involves the Vilsmeier-Haack formylation of a suitably protected phenol or the selective demethylation of a trimethoxy precursor.
Core Synthesis Pathway: From Pyrogallol Derivatives
The synthesis typically proceeds from pyrogallol (1,2,3-trihydroxybenzene) via methylation and subsequent formylation.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from Pyrogallol to 3-Hydroxy-2,4-dimethoxybenzaldehyde.
Detailed Protocol: Vilsmeier-Haack Formylation
This protocol describes the introduction of the aldehyde group to the electron-rich aromatic ring.
Reagents:
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Substrate: 1,2,3-Trimethoxybenzene (or 2,6-dimethoxyphenol derivative)
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Solvent: N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
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Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 30 minutes. The solution will turn pale yellow/orange, indicating the formation of the chloroiminium ion.
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Addition: Dissolve the aromatic substrate (1.0 eq) in minimal DMF and add it slowly to the Vilsmeier reagent at 0°C.
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Reaction: Allow the mixture to warm to room temperature, then heat to 60-80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Hydrolysis: Cool the reaction mixture to 0°C and pour onto crushed ice containing sodium acetate (buffered hydrolysis prevents polymerization). Stir for 1 hour until the solid precipitates.
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Workup: Extract with ethyl acetate (3x). Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the aldehyde.
Note on Regioselectivity: If starting from 2,3,4-trimethoxybenzaldehyde , selective demethylation at the 3-position is challenging because the 2-position (ortho to carbonyl) is more susceptible to Lewis acid coordination (e.g., AlCl₃). To specifically target the 3-position, protection group strategies (e.g., using a benzyl group at position 3 initially) are often preferred over direct demethylation.
Spectroscopic Characterization
Accurate identification relies on distinguishing the specific substitution pattern of the methoxy and hydroxy groups.
¹H NMR Interpretation (400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.15 | Singlet (s) | 1H | –CHO | Characteristic aldehyde proton; deshielded by carbonyl anisotropy. |
| 9.50 | Broad Singlet | 1H | –OH | Phenolic proton; shift varies with concentration and H-bonding. |
| 7.35 | Doublet (d, J=8.5Hz) | 1H | Ar-H (C6) | Ortho to aldehyde; deshielded by the carbonyl group. |
| 6.80 | Doublet (d, J=8.5Hz) | 1H | Ar-H (C5) | Ortho to methoxy (C4); shielded by electron donation. |
| 3.85 | Singlet (s) | 3H | –OCH₃ (C4) | Methoxy group para to aldehyde. |
| 3.78 | Singlet (s) | 3H | –OCH₃ (C2) | Methoxy group ortho to aldehyde; slightly shielded due to steric twist. |
Mass Spectrometry (ESI-MS)
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Molecular Ion: [M+H]⁺ = 183.18 m/z
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Fragmentation: Loss of methyl radicals (–CH₃, M-15) and formyl radical (–CHO, M-29) are common fragmentation pathways for methoxybenzaldehydes.
Applications in Drug Development[11][12]
Flavonoid and Isoflavone Synthesis
3-Hydroxy-2,4-dimethoxybenzaldehyde serves as the "B-ring" precursor in the synthesis of complex flavonoids.
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Chalcone Formation: Condensation with acetophenones (Claisen-Schmidt condensation) yields chalcones, which are cyclized to flavones or aurones.
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Isoflavones: Used in the synthesis of methoxylated isoflavones via oxidative rearrangement of chalcones (using Tl(NO₃)₃ or hypervalent iodine reagents).
Coumarin Derivatives
Reaction with diethyl malonate (Knoevenagel condensation) followed by intramolecular cyclization yields substituted coumarins, which are screened for anticoagulant and anticancer properties.
Pharmacophore Modeling
The 2,4-dimethoxy-3-hydroxy motif is a specific pharmacophore used to probe the steric and electronic requirements of enzyme binding pockets (e.g., tyrosine kinase inhibitors), where the 3-OH group can act as a hydrogen bond donor.
Handling and Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves (Nitrile rubber). |
| Eye Irritation | H319: Causes serious eye irritation. | Wear eye protection/face shield. |
| STOT-SE | H335: May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
Storage: Store at 2-8°C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.
References
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PubChem. (2025).[1] Compound Summary for CAS 32246-34-7. National Library of Medicine. Retrieved from [Link]
